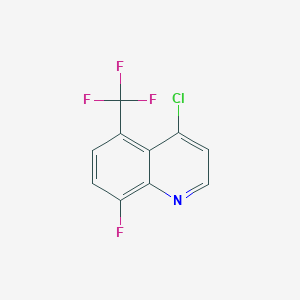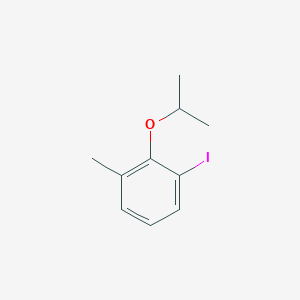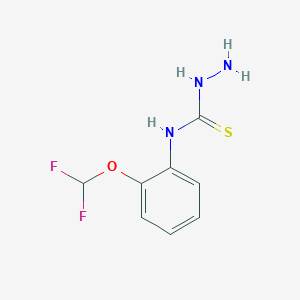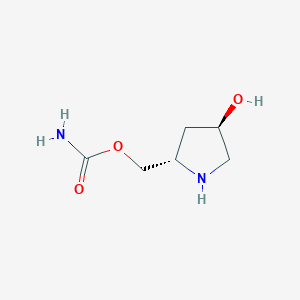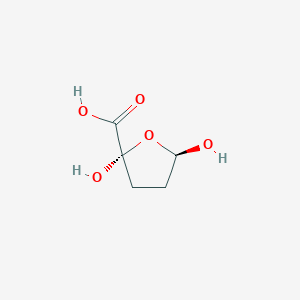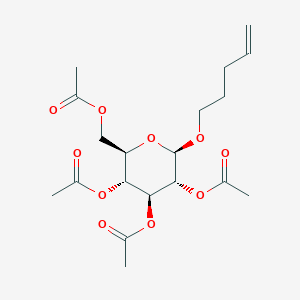
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a notable biomedical compound with immense promise in research related to various ailments such as malignant tumors and inflammatory processes. This compound belongs to the category of carbohydrates, specifically monosaccharides, and has the molecular formula C19H28O10 with a molecular weight of 416.42 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside typically involves the acetylation of glucose derivativesThe reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted glucopyranosides.
Applications De Recherche Scientifique
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects in treating cancer and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in carbohydrate metabolism and signal transduction pathways. Its acetyl groups play a crucial role in its bioactivity, influencing its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose
- 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranose
Comparison: 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is unique due to the presence of the pentenyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other acetylated glucopyranosides, which may lack the pentenyl group and thus exhibit different biological activities and applications.
Propriétés
Formule moléculaire |
C19H28O10 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3/t15-,16-,17+,18-,19-/m1/s1 |
Clé InChI |
RUZLEKUIXNODKZ-UJWQCDCRSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



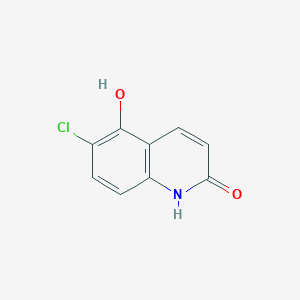
![6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)
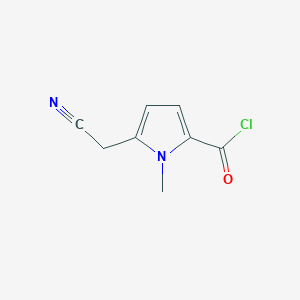
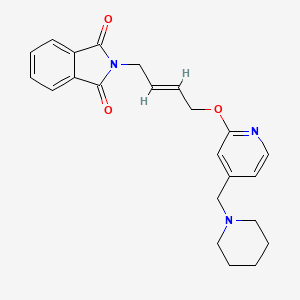

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12868065.png)
